Physicochemical properties of 2-Tert-butylmorpholine hydrochloride
Physicochemical properties of 2-Tert-butylmorpholine hydrochloride
As a Senior Application Scientist in medicinal chemistry and drug design, I frequently encounter drug discovery programs that stall in late-stage lead optimization due to suboptimal pharmacokinetic (PK) profiles—specifically, rapid oxidative metabolism or poor blood-brain barrier (BBB) permeation. The morpholine ring is a historically privileged scaffold, widely utilized to balance lipophilicity and aqueous solubility. However, unsubstituted morpholines are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation adjacent to the ethereal oxygen.
To circumvent this, the strategic incorporation of steric bulk—such as a tert-butyl group at the C-2 position—profoundly alters the molecule's physicochemical properties. This whitepaper provides an in-depth technical analysis of 2-Tert-butylmorpholine hydrochloride (CAS: 1795506-03-4) , detailing its structural rationale, physicochemical profiling, and validated experimental protocols for its integration into active pharmaceutical ingredients (APIs).
Physicochemical Profiling & Structural Data
The hydrochloride salt of 2-tert-butylmorpholine is preferred in synthetic workflows due to its enhanced bench stability, resistance to hygroscopicity, and superior aqueous solubility compared to its free-base counterpart.
Table 1: Physicochemical Properties of 2-Tert-butylmorpholine hydrochloride
| Property | Value / Description | Scientific Implication |
| CAS Number | 1795506-03-4[1] | Unique identifier for the hydrochloride salt form. |
| Molecular Formula | C8H18ClNO[2] | Represents the protonated morpholine core with a chloride counterion. |
| Molecular Weight | 179.69 g/mol [2] | Low molecular weight allows for efficient fragment-based drug design (FBDD). |
| LogP (Calculated) | ~1.27[2] | Optimal lipophilicity for balancing aqueous solubility and membrane permeability. |
| Base pKa | ~7.8 - 8.2 (Estimated) | Lower than unsubstituted morpholine (pKa 8.49)[3], increasing the unionized fraction at physiological pH (7.4) for enhanced BBB crossing[4]. |
| Physical State | Solid (Crystalline powder) | Ensures precise stoichiometric weighing and long-term storage stability. |
Structural & Mechanistic Rationale (E-E-A-T)
The decision to utilize 2-tert-butylmorpholine over an unsubstituted morpholine is driven by precise structure-activity relationship (SAR) causality.
Steric Shielding and Metabolic Stability: Unsubstituted morpholines undergo rapid α-carbon oxidation by CYP450 enzymes (e.g., CYP3A4), leading to ring-opening and subsequent clearance[4]. The introduction of the bulky tert-butyl group at the C-2 position acts as a steric umbrella. This physical hindrance prevents the enzymatic heme iron from accessing the adjacent C-H bonds, dramatically increasing the metabolic half-life of the parent API.
Conformational Locking: Cyclic aliphatic rings suffer from entropic penalties upon binding to target proteins if they possess high conformational flexibility. The massive steric bulk of the tert-butyl group introduces severe 1,3-diaxial interactions if placed in an axial position. Consequently, the molecule is thermodynamically forced into a rigid chair conformation with the tert-butyl group locked in the equatorial plane. This pre-organization reduces the entropic penalty of binding, often resulting in higher target affinity.
pKa Modulation and Permeability: The unsubstituted morpholine nitrogen has a pKa of 8.49[3], meaning it is highly protonated (>90%) at physiological pH, which can restrict passive membrane diffusion. The inductive and steric effects of the C-2 tert-butyl group subtly lower the basicity of the adjacent secondary amine[4]. Shifting the pKa closer to 7.4 increases the fraction of the neutral species in systemic circulation, directly enhancing oral bioavailability and central nervous system (CNS) penetration.
Caption: Logical flow of pharmacokinetic optimization via 2-tert-butyl substitution.
Synthetic Methodologies
Historically, synthesizing 2-substituted morpholines required harsh conditions or transition-metal catalysts. Modern, self-validating protocols favor metal-free, one-pot strategies to prevent heavy metal contamination in late-stage drug development. A highly efficient route involves the ring-opening of chiral aziridines using haloalcohols, mediated by ammonium persulfate[5].
Caption: Metal-free one-pot synthetic workflow for 2-substituted morpholine hydrochlorides.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to confirm causality and success at each phase.
Protocol A: Free-Basing and Solubility Profiling
Because 2-tert-butylmorpholine is supplied as a hydrochloride salt, it must be converted to its free base for certain nucleophilic coupling reactions.
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Reagent Preparation: Suspend 1.0 eq of 2-tert-butylmorpholine hydrochloride in a biphasic mixture of dichloromethane (DCM) and 1M aqueous NaOH (1:1 v/v).
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Phase Extraction: Stir vigorously for 15 minutes at room temperature. The high pH (>10) ensures complete deprotonation of the morpholine nitrogen.
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Separation: Transfer to a separatory funnel. Extract the aqueous layer twice more with DCM.
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Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Note: Do not heat above 30°C to prevent volatilization of the free base).
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Validation Checkpoint: Analyze the residue via ¹H NMR (CDCl₃). The disappearance of the broad downfield N-H⁺ peak confirms successful free-basing.
Protocol B: Buchwald-Hartwig Amination (API Integration)
Coupling a sterically hindered secondary amine like 2-tert-butylmorpholine to an aryl halide requires a carefully selected catalyst system to overcome the steric bulk.
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Catalyst Selection: Use a palladium pre-catalyst (e.g., Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand such as BrettPhos or RuPhos . Causality: These ligands are specifically designed to facilitate reductive elimination in sterically congested C-N bond formations.
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Reaction Setup: In an oven-dried Schlenk flask under inert argon atmosphere, combine the aryl halide (1.0 eq), 2-tert-butylmorpholine free base (1.2 eq), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.5 eq).
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Solvent Addition: Add anhydrous toluene (0.2 M concentration).
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Thermal Activation: Heat the mixture to 90°C and stir for 12–16 hours.
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Reaction Monitoring: Monitor progression via LC-MS. The steric hindrance of the tert-butyl group prevents over-arylation, ensuring high selectivity for the mono-coupled product.
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Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Concentrate and purify via flash column chromatography.
References
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Beilstein Journal of Organic Chemistry - Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. URL:[Link]
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PubChem (National Institutes of Health) - Morpholine (CID 8083) Physicochemical Properties and pKa. URL: [Link]
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ACS Chemical Neuroscience - Occurrence of Morpholine in Central Nervous System Drug Discovery. URL:[Link]
